DMT-2mu-O-Me-rG(ib) amidite
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Overview
Description
DMT-2’O-MOE-rG(ib) Phosphoramidite is a phosphoramidite compound that belongs to the family of amides of trivalent phosphorus acid (H₃PO₃). It is a derivative of nucleotides and guanosine, specifically designed for use in the stereochemical synthesis of phosphorothioate oligonucleotides . This compound is widely utilized in the field of oligonucleotide synthesis due to its high purity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’O-MOE-rG(ib) Phosphoramidite involves several steps, starting with the protection of the guanosine base. The 5’-hydroxyl group of guanosine is protected with a dimethoxytrityl (DMT) group, while the 2’-hydroxyl group is modified with a methoxyethyl (MOE) group. The N² position of guanosine is protected with an isobutyryl (ib) group.
Industrial Production Methods
Industrial production of DMT-2’O-MOE-rG(ib) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DMT-2’O-MOE-rG(ib) Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The cyanoethyl protecting group can be removed under basic conditions to yield the free phosphodiester.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of protecting groups
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Substitution: Ammonium hydroxide is used to remove the cyanoethyl group.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used
Major Products Formed
Oxidation: Formation of the phosphate group.
Substitution: Formation of the free phosphodiester.
Hydrolysis: Cleavage of protecting groups leading to the formation of the free nucleoside
Scientific Research Applications
DMT-2’O-MOE-rG(ib) Phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and aptamers for gene silencing and regulation.
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: Applied in the production of diagnostic probes and molecular biology reagents
Mechanism of Action
The mechanism of action of DMT-2’O-MOE-rG(ib) Phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified oligonucleotides exhibit increased stability and resistance to nuclease degradation. The methoxyethyl group enhances hybridization affinity and reduces off-target effects. The compound targets specific nucleotide sequences, allowing for precise gene regulation and silencing .
Comparison with Similar Compounds
DMT-2’O-MOE-rG(ib) Phosphoramidite is unique due to its combination of protective groups and modifications. Similar compounds include:
DMT-2’O-MOE-rA(ib) Phosphoramidite: Similar structure but with adenine instead of guanine.
DMT-2’O-MOE-rC(ib) Phosphoramidite: Similar structure but with cytosine instead of guanine.
DMT-2’O-MOE-rU(ib) Phosphoramidite: Similar structure but with uracil instead of guanine
These compounds share similar synthetic routes and applications but differ in their base modifications, which can influence their hybridization properties and stability.
Properties
CAS No. |
251647-55-9 |
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Molecular Formula |
C47H60N7O10P |
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1 |
InChI Key |
LADCDGNEBIQAAU-SBCRAQIVSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Origin of Product |
United States |
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